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molecular formula C12H10O3 B1582904 1-Methoxy-2-naphthoic acid CAS No. 883-21-6

1-Methoxy-2-naphthoic acid

Cat. No. B1582904
M. Wt: 202.21 g/mol
InChI Key: PMJACRPIWSINFF-UHFFFAOYSA-N
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Patent
US05276021

Procedure details

Reference: J. Organomet. Chem., 20 (1969) p. 251-252. n-BuLi (208.60 mmol, 83.44 ml of a 2.5 M solution in hexane, Aldrich) was stirred under argon in 42 ml of dry cyclohexane. This solution was cooled to 0° C. and treated dropwise (10 min.) with distilled tetramethylethylenediamine (TMEDA) (208.6 mmol, 24.24 g, 31.48 ml). The resulting slurry was stirred at 0° C. for 30 minutes, then treated dropwise (20 minutes) with a solution of 1-methoxynaphthalene (208.60 mmol, 33 g, 30.28 ml) (Aldrich Chem. Co., used without further purification) in 84 ml of dry cyclohexane. The resulting bright red homogeneous reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was cooled to 0° C. and added portionwise over 30 minutes via cannula to a -78° C. solution of dry Et2O (250 ml) saturated with CO2 (g) (CO2 pellets sublimed through drying tube containing SiO2, bubbled into dry Et2O at -78° C.). The resulting white slurry was warmed to ~0° over 45 minutes and then treated with 450 ml of 5% HCl (aqueous). The Et2O layer was separated and the aqueous layer extracted three times with Et2O. The organic extracts were combined and extracted with 3×150 ml saturated NaHCO3 (aqueous). The aqueous layer was filtered through a sintered glass funnel to remove insolubles and the filtrate was cooled to 0° C. and acidified slowly with concentrated HCl until pH=1. The resulting precipitate was filtered, azeotroped with 2× 150 ml of toluene, dried under high vacuum at 50° C. for 5 hours to afford 32.52 g (0.161 mol, 77% yield) of the 1-methoxy-2-naphthalene carboxylic acid as an off-white powder, m.p. 118-121.5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
31.48 mL
Type
reactant
Reaction Step Three
Quantity
30.28 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four
Name
Quantity
450 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.CN(C)CCN(C)C.[CH3:14][O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.[C:26](=[O:28])=[O:27].Cl>CCCCCC.C1CCCCC1.CCOCC>[CH3:14][O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
31.48 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Four
Name
Quantity
30.28 mL
Type
reactant
Smiles
COC1=CC=CC2=CC=CC=C12
Name
Quantity
84 mL
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
450 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting bright red homogeneous reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting white slurry was warmed to ~0° over 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The Et2O layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted three times with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×150 ml saturated NaHCO3 (aqueous)
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove insolubles
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
azeotroped with 2× 150 ml of toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 50° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.161 mol
AMOUNT: MASS 32.52 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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